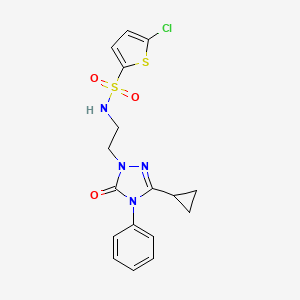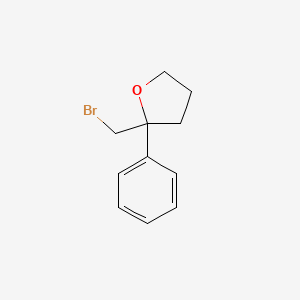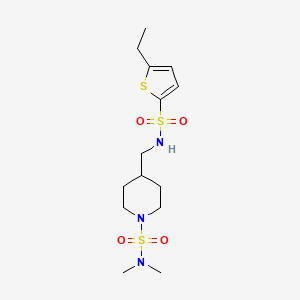
17,17-(Ethylendioxy)androst-4-en-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
17,17-(Ethylenedioxy)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on enzyme activity and receptor binding.
Medicine: Investigated for its potential in treating conditions like acne and promoting hair growth.
Wirkmechanismus
Target of Action
The primary target of 17,17-(Ethylenedioxy)androst-4-en-3-one is the reductase enzyme and a receptor protein that binds with 5α-DHT . The reductase enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. The receptor protein is involved in mediating the biological effects of androgens .
Mode of Action
17,17-(Ethylenedioxy)androst-4-en-3-one acts by inhibiting the activity of the reductase enzyme and preventing the binding of the receptor protein with 5α-DHT . By doing so, it interferes with the conversion of testosterone to DHT and the subsequent activation of androgen-responsive pathways .
Biochemical Pathways
The compound affects the androgen-responsive pathways by inhibiting the conversion of testosterone to DHT . This results in a decrease in the activation of these pathways, leading to downstream effects such as reduced hair growth and acne .
Biochemische Analyse
Biochemical Properties
17,17-(Ethylenedioxy)androst-4-en-3-one interacts with various enzymes and proteins in the body. It is known to inhibit the reductase activity, which plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen . This interaction can influence the balance of hormones in the body, potentially impacting various biochemical reactions.
Cellular Effects
The effects of 17,17-(Ethylenedioxy)androst-4-en-3-one on cells are primarily related to its role in hormone regulation. By inhibiting the conversion of testosterone to DHT, it can influence the function of cells that are sensitive to these hormones . This includes cells in the skin, where it can potentially help in the treatment of conditions like acne .
Molecular Mechanism
The molecular mechanism of action of 17,17-(Ethylenedioxy)androst-4-en-3-one involves its interaction with enzymes involved in hormone synthesis. It inhibits the reductase activity, preventing the conversion of testosterone to DHT . This can lead to changes in gene expression in cells sensitive to these hormones, influencing their function.
Metabolic Pathways
17,17-(Ethylenedioxy)androst-4-en-3-one is involved in the metabolic pathways related to hormone synthesis and regulation. It acts as an inhibitor in the pathway that converts testosterone to DHT .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 17,17-(Ethylendioxy)androst-4-en-3-on beinhaltet die Bildung eines cyclischen Ketals aus 4-Androsten-3,17-dion. Die Reaktion verwendet typischerweise Ethylenglykol in Gegenwart eines sauren Katalysators, um das cyclische Ketal zu bilden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie im Labormaßstab, mit Optimierung für Ausbeute und Reinheit .
Analyse Chemischer Reaktionen
Arten von Reaktionen
17,17-(Ethylendioxy)androst-4-en-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung oxidierterer Derivate führen.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen .
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Steroiden führen, während Reduktion Alkohol-Derivate liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese anderer Steroidverbindungen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf die Enzymaktivität und Rezeptorbindung.
Medizin: Untersucht wegen seines Potenzials zur Behandlung von Erkrankungen wie Akne und zur Förderung des Haarwachstums.
Industrie: Wird in der Formulierung von Kosmetikprodukten verwendet
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung, indem sie die Aktivität von Reduktase-Enzymen hemmt und die Bindung von Rezeptorproteinen an 5α-DHT verhindert. Diese Hemmung reduziert die Umwandlung von Testosteron in Dihydrotestosteron (DHT), das an Erkrankungen wie Akne und Haarausfall beteiligt ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Androst-4-en-3-on, 17-hydroxy- (17α):
17,17-(Ethylendioxy)androst-4-en-3β-ol: Ein Zwischenprodukt, das bei der Synthese anderer Steroidderivate verwendet wird.
Einzigartigkeit
17,17-(Ethylendioxy)androst-4-en-3-on ist aufgrund seiner spezifischen hemmenden Wirkung auf die Reduktaseaktivität und Rezeptorbindung einzigartig, was es besonders nützlich für kosmetische Anwendungen zur Behandlung von Akne und Förderung des Haarwachstums macht .
Eigenschaften
IUPAC Name |
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDWIKRQOPJCDM-DEPCRRQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2376510.png)



![[(Acetyloxy)carbamothioyl]amino acetate](/img/structure/B2376519.png)


![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)
![N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376525.png)
![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)


